molecular formula C13H18N2O3S B12440415 ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B12440415
M. Wt: 282.36 g/mol
InChI Key: VBNVYSIPGKNVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is an organic compound belonging to the class of alpha amino acids and derivatives. This compound features a unique thieno[2,3-c]pyridine core structure, which is often found in various biologically active molecules .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

ethyl 2-amino-6-propanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O3S/c1-3-10(16)15-6-5-8-9(7-15)19-12(14)11(8)13(17)18-4-2/h3-7,14H2,1-2H3

InChI Key

VBNVYSIPGKNVQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve heating a mixture of starting materials at elevated temperatures (e.g., 130°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where large quantities of starting materials are reacted in reactors under optimized conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-c]pyridine core structure is particularly noteworthy, as it is often associated with various biological activities and potential therapeutic applications .

Biological Activity

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 268.38 g/mol
  • CAS Number : 327170-78-5
  • Structure : The compound features a thieno[2,3-c]pyridine core with an ethyl amino and propanoyl substituent.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and is implicated in obesity and metabolic disorders .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anticancer Activity : Research suggests that derivatives of thienopyridines exhibit activity against the ephrin receptor family associated with various cancers. Ethyl 2-amino-6-propanoyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation .

Biological Activity Data

Biological ActivityTargetEffectReference
ACC InhibitionACCReduces fatty acid synthesis
AntimicrobialBacteriaInhibits growth
AnticancerEphrin receptorsInhibits proliferation

Case Studies

  • ACC Inhibition in Obesity Models : A study evaluated the impact of ethyl 2-amino-6-propanoyl on weight gain in rodent models of obesity. Results indicated significant weight reduction and improved metabolic profiles in treated groups compared to controls.
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL. The mode of action was attributed to interference with cell wall integrity.
  • Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., breast and prostate cancer) revealed that ethyl 2-amino-6-propanoyl significantly reduced cell viability in a dose-dependent manner. Mechanistic studies showed activation of apoptotic pathways leading to increased cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.